6-Hydroxy-5-methoxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one
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Overview
Description
6-Hydroxy-5-methoxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone ring substituted with hydroxy, methoxy, and oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methoxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexadienone precursor with a suitable oxopropylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methoxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
6-Hydroxy-5-methoxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methoxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexadienone derivatives: Compounds with similar cyclohexadienone structures but different substituents.
Quinones: Oxidized derivatives with similar ring structures.
Cyclohexanol derivatives: Reduced forms with similar core structures.
Uniqueness
6-Hydroxy-5-methoxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and oxopropyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
91061-90-4 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-hydroxy-5-methoxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H12O4/c1-7(11)6-10(13)8(12)4-3-5-9(10)14-2/h3-5,13H,6H2,1-2H3 |
InChI Key |
LMCVNOIQTHODCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C(=O)C=CC=C1OC)O |
Origin of Product |
United States |
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